molecular formula C8H2BrF2NO2 B13617023 5-Bromo-6,7-difluoroindoline-2,3-dione

5-Bromo-6,7-difluoroindoline-2,3-dione

Cat. No.: B13617023
M. Wt: 262.01 g/mol
InChI Key: QEWWGKJXPHVAGL-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrF2NO2 It is a derivative of indoline-2,3-dione, featuring bromine and fluorine substituents at the 5th, 6th, and 7th positions of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-difluoroindoline-2,3-dione typically involves the bromination and fluorination of indoline-2,3-dione. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-6,7-difluoroindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoroindoline-2,3-dione
  • 6-Bromo-7-fluoroindoline-2,3-dione
  • 5,6-Difluoroindoline-2,3-dione

Uniqueness

5-Bromo-6,7-difluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H2BrF2NO2

Molecular Weight

262.01 g/mol

IUPAC Name

5-bromo-6,7-difluoro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrF2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14)

InChI Key

QEWWGKJXPHVAGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)NC(=O)C2=O

Origin of Product

United States

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